molecular formula C19H18N2O2S B2914572 2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole CAS No. 920115-87-3

2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Cat. No.: B2914572
CAS No.: 920115-87-3
M. Wt: 338.43
InChI Key: HDIGAPTWSZBNDO-UHFFFAOYSA-N
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Description

2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure This compound is characterized by the presence of a methoxyphenoxy group, an ethylsulfanyl linkage, and a propynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carbonyl compound.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where the benzodiazole core is reacted with a propynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction, where the benzodiazole derivative is reacted with a methoxyphenoxy halide.

    Formation of the Ethylsulfanyl Linkage: The ethylsulfanyl linkage can be formed by reacting the intermediate compound with an ethylthiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzodiazole core and the functional groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
  • 2-{[2-(3-ethoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
  • 2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzothiazole

Uniqueness

The uniqueness of 2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxyphenoxy group, ethylsulfanyl linkage, and propynyl substituent differentiates it from other similar compounds and may enhance its biological activity or chemical reactivity.

Properties

IUPAC Name

2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-11-21-18-10-5-4-9-17(18)20-19(21)24-13-12-23-16-8-6-7-15(14-16)22-2/h1,4-10,14H,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIGAPTWSZBNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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